molecular formula C7H4BrFN2 B597909 5-bromo-7-fluoro-1H-indazole CAS No. 1260381-83-6

5-bromo-7-fluoro-1H-indazole

Cat. No. B597909
Key on ui cas rn: 1260381-83-6
M. Wt: 215.025
InChI Key: ISWLAMCDXBYLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399646B2

Procedure details

A mixture of (E)-5-bromo-2,3-difluorobenzaldehyde O-methyl oxime (19.65 g, 78.6 mmol), hydrazine hydrate (80 mL), and dry THF (80 mL), was heated at 90° C. for 84 h. Work-up: the organic solvent was evaporated. The resulting mixture was diluted with EtOAc (400 mL), washed with water (150 mL), dried over Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0˜20% EtOAc in petroleum ether) to give 5-bromo-7-fluoro-1H-indazole as a white solid (9.3 g). 1H NMR (300 MHz, CDCl3): δ 13.83 (br, 1H), 8.16 (s, 1H), 7.87 (s, 1H), 7.45 (d, 1H).
Quantity
19.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO/[N:3]=[CH:4]/[C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[C:7]([F:12])[C:6]=1F.O.[NH2:15]N>C1COCC1>[Br:11][C:9]1[CH:10]=[C:5]2[C:6](=[C:7]([F:12])[CH:8]=1)[NH:15][N:3]=[CH:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
19.65 g
Type
reactant
Smiles
CO\N=C\C1=C(C(=CC(=C1)Br)F)F
Name
Quantity
80 mL
Type
reactant
Smiles
O.NN
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with EtOAc (400 mL)
WASH
Type
WASH
Details
washed with water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (0˜20% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NNC2=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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